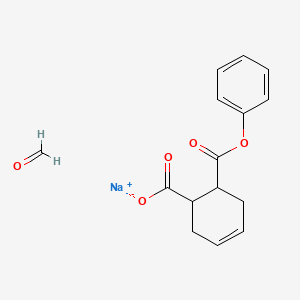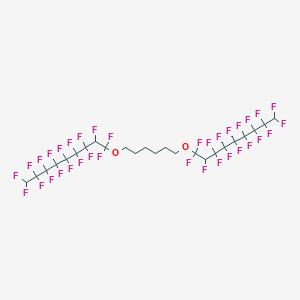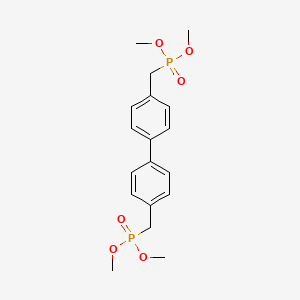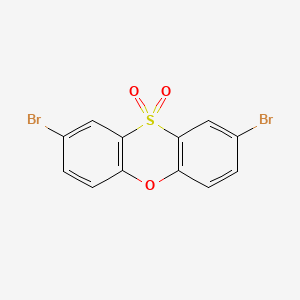
2,8-Dibromophenoxanthin 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dibromophenoxanthin 10,10-dioxide is a chemical compound with the molecular formula C12H6Br2O3S It is a derivative of phenoxanthin, characterized by the presence of two bromine atoms at the 2 and 8 positions and a dioxide group at the 10,10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromophenoxanthin 10,10-dioxide typically involves the bromination of phenoxanthin followed by oxidation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.
For the oxidation step, common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dibromophenoxanthin 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,8-Dibromophenoxanthin 10,10-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,8-Dibromophenoxanthin 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,8-Dibromophenoxanthin 10,10-dioxide can be compared with other similar compounds, such as:
2,8-Dibromodibenzothiophene-S,S-dioxide: Similar in structure but with a sulfur atom instead of an oxygen atom.
Phenoxathiin: Lacks the bromine and dioxide groups, resulting in different chemical properties and reactivity.
Dibenzothiophene: Contains sulfur instead of oxygen and lacks the bromine atoms.
Eigenschaften
CAS-Nummer |
31401-52-2 |
|---|---|
Molekularformel |
C12H6Br2O3S |
Molekulargewicht |
390.05 g/mol |
IUPAC-Name |
2,8-dibromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6Br2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
InChI-Schlüssel |
TUAXDGHCFKHFMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




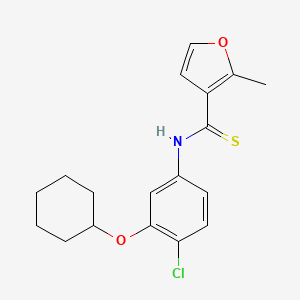

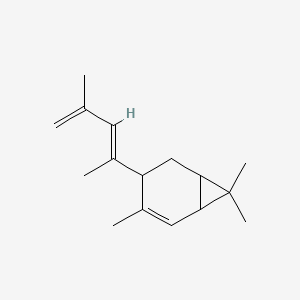

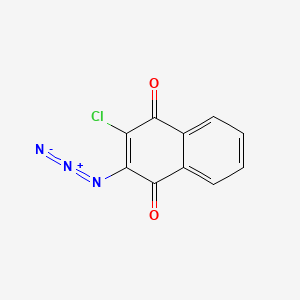
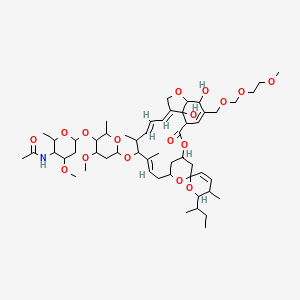
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

